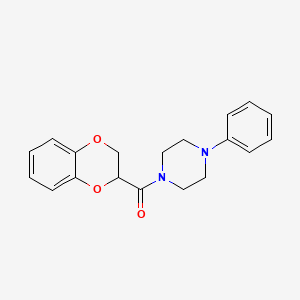

2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” is a chemical compound with the molecular formula C19H20N2O3 . It contains a 2,3-dihydro-1,4-benzodioxin subunit, which has been studied for its anti-inflammatory properties and its use in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists .

Synthesis Analysis

The synthesis of compounds containing a 2,3-dihydro-1,4-benzodioxin subunit often involves reactions with amines and acetyl bromide . For example, one synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” can be analyzed using various spectroscopy techniques. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Wissenschaftliche Forschungsanwendungen

Neuroprotective Activity : Antioxidant compounds derived from 8-alkylamino-1,4-benzoxazines, closely related to 2,3-Dihydro-1,4-benzodioxin, have shown significant neuroprotective properties. In particular, these compounds prevented ATP level decline caused by hypoxia in astrocytes and protected against brain damage in a cerebral palsy model (Largeron et al., 2001).

Synthesis and Structural Insights : A study reported the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, highlighting the structural and mechanistic insights of substituted perimidine through experimental and computational studies (Anga et al., 2014).

Antimicrobial Activity : Several compounds, including 2,3-dihydro-1,4-benzodioxin derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential use of these compounds in developing new antibacterial and antifungal agents (Patel et al., 2011; Abbasi et al., 2017).

Cancer Research : Although not directly linked to 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone, research involving similar benzodioxin derivatives has explored their potential as anti-breast cancer agents, indicating a wider application in cancer research (Campos et al., 2015).

Drug-likeness and Computational Analysis : Studies have also been conducted on related compounds for their drug-likeness properties and microbial investigation, utilizing in silico approaches. This highlights the potential of these compounds in drug development and pharmacological studies (Pandya et al., 2019).

Endocannabinoid System Research : Compounds with structures similar to 2,3-Dihydro-1,4-benzodioxin have been studied for their effects on endocannabinoid hydrolases FAAH and MAGL, indicating potential research applications in neurology and pharmacology (Morera et al., 2012).

Zukünftige Richtungen

The future directions for the study of “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” could include further exploration of its potential biological activities and its use in the synthesis of new compounds. The compound could also be studied for its potential applications in the pharmaceutical industry .

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-19(18-14-23-16-8-4-5-9-17(16)24-18)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKGRLVPUYAVOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2373938.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)

![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)

![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)

![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)